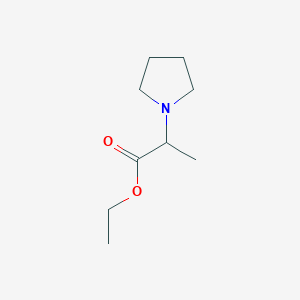

Ethyl 2-pyrrolidin-1-ylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

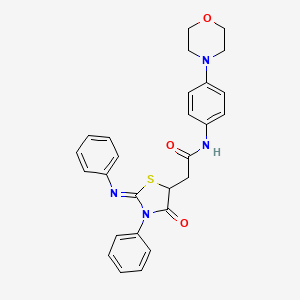

Ethyl 2-pyrrolidin-1-ylpropanoate is a chemical compound with the molecular formula C9H17NO2 . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of Ethyl 2-pyrrolidin-1-ylpropanoate and similar compounds involves the use of N-carbamate-protected amino alcohols . The pyrrolidine ring is constructed from different cyclic or acyclic precursors . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis

The molecular structure of Ethyl 2-pyrrolidin-1-ylpropanoate is characterized by a five-membered pyrrolidine ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The pyrrolidine ring in Ethyl 2-pyrrolidin-1-ylpropanoate contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Applications De Recherche Scientifique

Catalysis and Synthetic Applications

- Synthesis of Highly Functionalized Tetrahydropyridines: Ethyl 2-methyl-2,3-butadienoate is utilized in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines, producing ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields. This process demonstrates the potential of Ethyl 2-pyrrolidin-1-ylpropanoate derivatives in synthesizing complex nitrogen-containing rings, useful in various organic syntheses (Zhu, Lan, & Kwon, 2003).

Corrosion Inhibition

- Corrosion Inhibition of Steel: Novel corrosion inhibitors derived from pyrrolidinone have been synthesized and tested for their efficiency in protecting steel in acidic environments. These derivatives demonstrate high inhibition efficiency, making them valuable for industrial applications where corrosion resistance is critical (Bouklah, Ouassini, Hammouti, & Idrissi, 2006).

Material Science

- Protecting Group for Carboxylic Acids: 2-(Pyridin-2-yl)ethanol, closely related to Ethyl 2-pyrrolidin-1-ylpropanoate in terms of structural motifs, has been explored as a protecting group for carboxylic acids. It has shown potential in polymer chemistry for selective removal post-polymerization, suggesting related compounds could have similar applications (Elladiou & Patrickios, 2012).

Insecticidal Activity

- Venom of Australian Ants: Derivatives of Ethyl 2-pyrrolidin-1-ylpropanoate found in the venom of Australian ants of the genus Monomorium exhibit significant insecticidal activity. This discovery highlights the compound's potential for developing new insecticides (Jones, Blum, Andersen, Fales, & Escoubas, 2005).

Ionic Liquids and Conductivity

- Ionic Conductivity: Studies on ionic liquids involving pyrrolidinium cation derivatives suggest that Ethyl 2-pyrrolidin-1-ylpropanoate analogs could play a role in enhancing the ionic conductivity of these liquids, especially when doped with lithium salts. This application is crucial for developing advanced battery technologies (Martinelli et al., 2009).

Safety And Hazards

The safety data sheet for a similar compound, Ethyl-2-pyrrolidinone, indicates that it is a combustible liquid that causes serious eye damage and may damage the unborn child . It is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-pyrrolidin-1-ylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-12-9(11)8(2)10-6-4-5-7-10/h8H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGPWEICKXUJLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-pyrrolidin-1-ylpropanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-5-((3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2728479.png)

![5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid](/img/structure/B2728482.png)

![N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide](/img/structure/B2728484.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2728485.png)

![5-[(3,4-Dichlorophenyl)methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2728486.png)

methanone](/img/structure/B2728488.png)

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2728492.png)

![N-(3-methoxybenzyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2728495.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2728499.png)